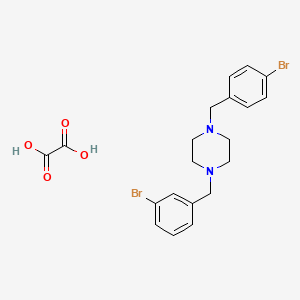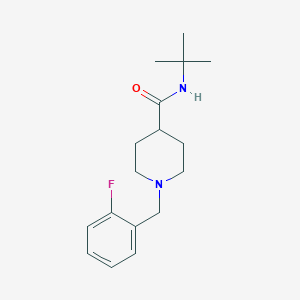
1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as leflunomide, is a drug that is used to treat rheumatoid arthritis and psoriatic arthritis. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of rheumatoid arthritis.
Mechanism of Action
Leflunomide works by inhibiting dihydroorotate dehydrogenase, an enzyme that is involved in the synthesis of pyrimidines, which are essential components of DNA and RNA. By inhibiting this enzyme, 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione reduces the proliferation of T cells, which leads to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
Leflunomide has been shown to reduce inflammation and joint damage in patients with rheumatoid arthritis and psoriatic arthritis. It has also been shown to improve symptoms and reduce relapse rates in patients with multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione is that it is a relatively safe and well-tolerated drug, with few serious side effects. However, it can take several weeks or months to achieve its full therapeutic effect, which may limit its usefulness in acute settings.
Future Directions
There are several potential future directions for research on 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce its side effects. Another area of interest is the exploration of its potential use in the treatment of other autoimmune diseases, such as lupus or inflammatory bowel disease. Finally, there is ongoing research into the mechanism of action of this compound, which could lead to the development of new drugs that target similar pathways.
Synthesis Methods
The synthesis of 1-(2-iodophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione involves the reaction of 2-cyano-3-hydroxy-N-(4-methylphenyl) but-2-enamide with iodobenzene in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with sodium hydroxide to obtain this compound.
Scientific Research Applications
Leflunomide has been extensively studied for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and multiple sclerosis. It has been shown to inhibit the proliferation of T cells, which play a key role in the development of autoimmune diseases.
properties
IUPAC Name |
1-(2-iodophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16INO2/c1-12-6-8-13(9-7-12)10-14-11-17(21)20(18(14)22)16-5-3-2-4-15(16)19/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSSNAFFGWGNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)

![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)
![N-(2-furylmethyl)-2-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4964160.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4964166.png)


![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964193.png)
